molecular formula C8H9N3O B13627530 [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B13627530
M. Wt: 163.18 g/mol
InChI Key: VQWGDAAODMUVAK-UHFFFAOYSA-N
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Description

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine: is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrazole moieties in its structure allows it to participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans and pyrazoles, as well as reduced derivatives such as pyrazolines .

Scientific Research Applications

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which allow the compound to bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine: can be compared with other similar compounds, such as:

    [3-(pyridin-2-yl)-1H-pyrazol-5-yl]methanamine: This compound features a pyridine ring instead of a furan ring, which can alter its reactivity and binding properties.

    [3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanamine: This compound contains a thiophene ring, which can introduce sulfur-based reactivity and interactions.

    [3-(benzofuran-2-yl)-1H-pyrazol-5-yl]methanamine: This compound includes a benzofuran ring, which can enhance its aromaticity and stability.

The uniqueness of This compound lies in its combination of furan and pyrazole rings, which provide a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWGDAAODMUVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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